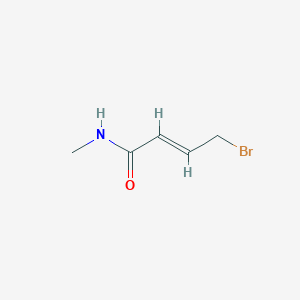
(E)-4-bromo-N-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-bromo-N-methylbut-2-enamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and an amide functional group attached to a but-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-N-methylbut-2-enamide typically involves the bromination of N-methylbut-2-enamide. One common method is the addition of bromine to N-methylbut-2-enamide in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-N-methylbut-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-methylbut-2-enamide derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include oxidized forms such as carboxylic acids or ketones.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
(E)-4-bromo-N-methylbut-2-enamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-4-bromo-N-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide functional group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-chloro-N-methylbut-2-enamide: Similar structure but with a chlorine atom instead of bromine.
(E)-4-fluoro-N-methylbut-2-enamide: Similar structure but with a fluorine atom instead of bromine.
(E)-4-iodo-N-methylbut-2-enamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(E)-4-bromo-N-methylbut-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C5H8BrNO |
|---|---|
Molecular Weight |
178.03 g/mol |
IUPAC Name |
(E)-4-bromo-N-methylbut-2-enamide |
InChI |
InChI=1S/C5H8BrNO/c1-7-5(8)3-2-4-6/h2-3H,4H2,1H3,(H,7,8)/b3-2+ |
InChI Key |
LIBKXPJFDYNBFA-NSCUHMNNSA-N |
Isomeric SMILES |
CNC(=O)/C=C/CBr |
Canonical SMILES |
CNC(=O)C=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















